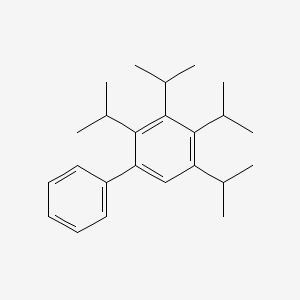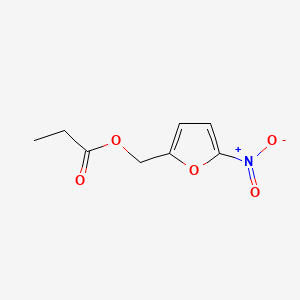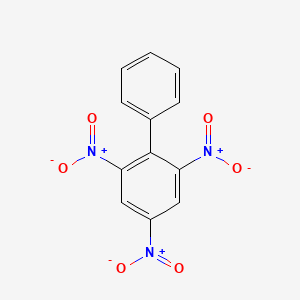![molecular formula C11H18BrNO2 B14697200 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide CAS No. 31594-88-4](/img/structure/B14697200.png)
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide is a chemical compound known for its sympathomimetic properties, acting primarily on β-adrenergic receptors. It is commonly used as a bronchodilator and heart stimulant in the management of various cardiac disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol typically involves the reaction of catechol with isopropylamine under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the catechol undergoes substitution with the isopropylamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original catechol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study the effects on β-adrenergic receptors.
Medicine: As a bronchodilator and heart stimulant in the treatment of asthma and cardiac disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and increased cardiac output. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar bronchodilator and cardiac stimulant properties.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is unique due to its specific action on β-adrenergic receptors and its dual role as both a bronchodilator and heart stimulant. Its structural features allow for selective binding and activation of these receptors, making it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
31594-88-4 |
|---|---|
Formule moléculaire |
C11H18BrNO2 |
Poids moléculaire |
276.17 g/mol |
Nom IUPAC |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
Clé InChI |
PNGQDESQZJRZCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCCC1=CC(=C(C=C1)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)

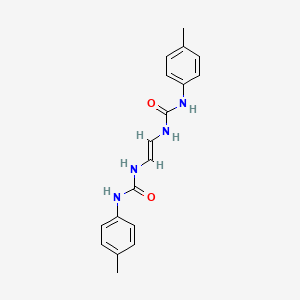
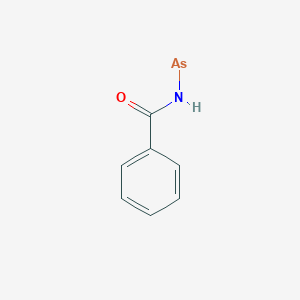
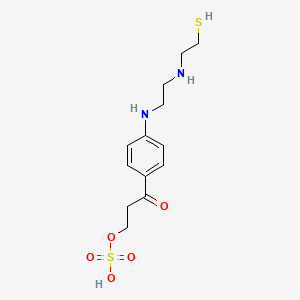
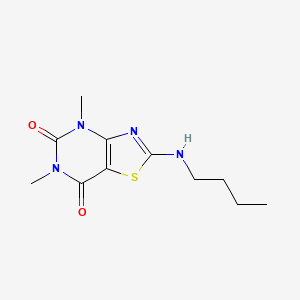
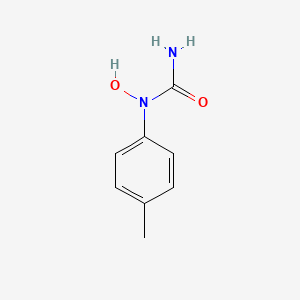
![(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene](/img/structure/B14697183.png)
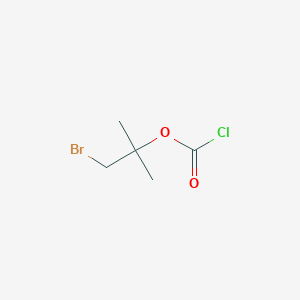

![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
